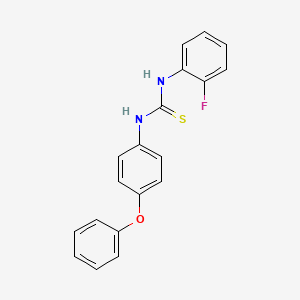
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DFB, and its molecular formula is C15H13F2NO3. In
作用机制
The mechanism of action of 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in the development and progression of cancer and inflammation. DFB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins that cause inflammation. This inhibition of COX-2 activity is believed to be responsible for the anti-inflammatory and analgesic effects of DFB.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are molecules that promote inflammation. DFB has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. This compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the development of metastasis.
实验室实验的优点和局限性
One of the advantages of using 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide in lab experiments is its potential therapeutic properties. This compound has been found to have anti-inflammatory, analgesic, and antitumor effects, which make it a promising candidate for the development of new drugs. Another advantage of using DFB is its relatively low toxicity. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide. One of the future directions is the development of new drugs based on this compound. DFB has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another future direction is the study of the mechanism of action of DFB. The exact mechanism by which this compound exerts its therapeutic effects is not fully understood, and further research is needed to elucidate this mechanism. Additionally, the study of the pharmacokinetics and pharmacodynamics of DFB is another future direction. Understanding how this compound is absorbed, distributed, metabolized, and eliminated in the body is crucial for the development of new drugs based on this compound.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been found to have anti-inflammatory, analgesic, and antitumor effects, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to determine the full potential of this compound in the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide involves the reaction between 3-methoxyaniline and 4-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction produces DFB as a white solid with a yield of around 70%. This synthesis method has been reported in several scientific publications and is considered reliable.
科学研究应用
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and antitumor effects. This compound has been tested in vitro and in vivo, and the results have shown promising outcomes. DFB has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
属性
IUPAC Name |
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-13-4-2-3-11(9-13)18-14(19)10-5-7-12(8-6-10)21-15(16)17/h2-9,15H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSAXMYTQMEDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
![6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)
![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)

![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)
![9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5796454.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)

![2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5796466.png)